molecular formula C8H12BrN3O2 B2716425 Ethyl 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate CAS No. 1823402-59-0

Ethyl 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate

Cat. No.: B2716425
CAS No.: 1823402-59-0
M. Wt: 262.107
InChI Key: LCHXQDPCJKUBDJ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate is a synthetic organic compound characterized by the presence of a brominated triazole ring attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Bromination: The triazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Esterification: The final step involves the esterification of the brominated triazole with ethyl butanoate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ester group.

    Oxidation Reactions: Oxidation can be used to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF, DMSO) under mild heating.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Substitution: Formation of new triazole derivatives with different substituents replacing the bromine atom.

    Reduction: Formation of the corresponding alcohols or amines.

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Scientific Research Applications

Chemistry

Ethyl 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of triazole derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the triazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(1H-1,2,4-triazol-1-yl)butanoate: Lacks the bromine atom, which may result in different reactivity and biological activity.

    Methyl 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate: Similar structure but with a methyl ester instead of an ethyl ester, potentially affecting its physical and chemical properties.

    Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate: Contains a chlorine atom instead of bromine, which can influence its reactivity and biological effects.

Uniqueness

This compound is unique due to the presence of the bromine atom, which can significantly impact its chemical reactivity and biological interactions. The combination of the triazole ring and the butanoate ester also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-(5-bromo-1,2,4-triazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O2/c1-3-6(7(13)14-4-2)12-8(9)10-5-11-12/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHXQDPCJKUBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C(=NC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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